12-tungstoborate
Description
Overview of Polyoxometalate (POM) Chemistry and Classification
Polyoxometalates (POMs) are a class of inorganic metal-oxygen clusters comprised of early transition metals in high oxidation states, typically tungsten(VI), molybdenum(VI), or vanadium(V). These compounds are polyatomic anions formed by three or more transition metal oxyanions linked together by shared oxygen atoms, creating a diverse array of three-dimensional structures.
POMs can be broadly categorized into two main families:
Isopolyanions: These are composed of a single type of metal oxide.
Heteropolyanions: In addition to the metal oxide framework, these contain one or more heteroatoms, such as phosphorus, silicon, or boron, located at the center of the structure.
The general formula for a heteropolyanion is [XxMmOy]n-, where 'X' is the heteroatom and 'M' is the addendum atom (the primary metal). The Keggin structure, named after its discoverer J. F. Keggin, is one of the most common and well-studied structural types for heteropolyanions.
Distinctive Features of Boron-Centered Keggin-Type Heteropolyanions
The 12-tungstoborate anion, α-[BW₁₂O₄₀]⁵⁻, is a classic example of a Keggin-type heteropolyanion. Its structure consists of a central boron atom tetrahedrally coordinated to four oxygen atoms (a BO₄ tetrahedron). This central unit is encapsulated by a cage of twelve tungsten oxide octahedra (WO₆). These octahedra are arranged in four groups of three (W₃O₁₃ triplets), which are linked to each other and to the central tetrahedron.
A distinctive feature of the boron-centered Keggin anion is the significant distortion of the central BO₄ tetrahedron. Structural studies have revealed that one of the B-O bonds is typically longer than the other three. For instance, in a related tungstoborate species, one B-O bond length was measured at 1.58 Å, while the other three were 1.46 Å. acs.org This distortion is a key characteristic that differentiates the this compound anion from its phosphorus or silicon-centered analogues.
| Feature | Description |
| General Formula | [BW₁₂O₄₀]⁵⁻ |
| Central Heteroatom | Boron (B³⁺) |
| Coordination of Heteroatom | Tetrahedral (BO₄) |
| Addenda Atoms | 12 Tungsten (W⁶⁺) atoms |
| Coordination of Addenda Atoms | Octahedral (WO₆) |
| Key Structural Feature | Distortion of the central BO₄ tetrahedron with unequal B-O bond lengths. |
Historical Development and Significance of this compound Research
The study of polyoxometalates dates back to the early 19th century, with Jöns Jacob Berzelius's report on ammonium phosphomolybdate in 1826. However, the true structural nature of these compounds remained a mystery for over a century. In 1933, J. F. Keggin elucidated the structure of the phosphotungstate anion, [PW₁₂O₄₀]³⁻, revealing the iconic cage-like framework that now bears his name.
The synthesis and characterization of the boron analogue, this compound, came later. Significant progress in understanding the formation and structure of tungstoborate anions was made by researchers such as André Tézé and Gilbert Hervé. Their work in the late 1980s and early 1990s detailed the complex equilibria and synthetic pathways leading to various tungstoborate species. A key finding was the irreversible formation of the stable α-[BW₁₂O₄₀]⁵⁻ Keggin heteropolyanion upon heating solutions of other tungstoborate intermediates at a pH between 1 and 5. acs.org This foundational work opened the door for more extensive investigation into the properties and applications of this compound.
Scope and Advanced Research Landscape of this compound Chemistry
The unique properties of the this compound anion, including its high negative charge and thermal stability, have made it a subject of advanced research with a broad scope of potential applications.
Catalysis: Like many polyoxometalates, this compound and its derivatives are explored for their catalytic activity. The ability of the tungsten atoms to undergo reversible redox reactions makes them suitable for use in oxidation catalysis.
Materials Science: The this compound anion serves as a building block in the construction of novel materials.
Metal-Organic Frameworks (MOFs): The [BW₁₂O₄₀]⁵⁻ anion has been incorporated into the structure of MOFs, where it can act as a pillar connecting metal-ligand units, leading to materials with enhanced stability.
Hybrid Materials: Researchers have synthesized hybrid polyoxothiometalates by reacting monolacunary tungstoborate ({BW₁₁}) with other building blocks. For example, a reaction with an oxothiocationic {Mo₂O₂S₂} building block resulted in a new architecture where two tungstoborate subunits are linked by a hexamolybdate bridge. rsc.org
Biomedical Research: The interaction of polyoxometalates with biological molecules is an active area of investigation. The functionalization of this compound with amino acids, such as L-proline, is being explored to create new hybrid compounds with potential applications in areas like catalysis or as crystallizing agents for biological macromolecules.
The ongoing research into this compound continues to expand its potential applications, driven by the versatility of its structure and properties.
| Research Area | Focus | Example |
| Catalysis | Oxidation Reactions | Use as a redox catalyst. |
| Materials Science | Metal-Organic Frameworks | Incorporation of [BW₁₂O₄₀]⁵⁻ as a structural pillar. |
| Hybrid Materials | Synthesis of linked tungstoborate subunits. rsc.org | |
| Biomedical Research | Bio-inorganic Chemistry | Functionalization with amino acids like L-proline. |
Properties
CAS No. |
12297-12-0 |
|---|---|
Molecular Formula |
C63H91CoN13O14P.H2O |
Synonyms |
12-tungstoborate |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Controlled Preparation of 12 Tungstoborate Derivatives
Classical Aqueous Synthesis Strategies and Mechanistic Considerations
Classical synthesis of 12-tungstoborates typically involves the reaction of tungstate (B81510) and borate (B1201080) sources in aqueous solutions under controlled acidic conditions. ontosight.aiijfans.org The formation of the Keggin structure, [BW₁₂O₄₀]⁵⁻, is a complex process involving the self-assembly of tungstate building blocks around a central borate tetrahedron. ontosight.aiijfans.org The acidity of the solution plays a critical role in the condensation of the tungstate species to form the polyoxometalate framework.
The mechanism generally involves the protonation of tungstate anions, leading to the formation of polytungstate species. These polytungstates then condense around the borate anion, which acts as the heteroatom template, to form the final Keggin structure. The precise speciation of tungstates in solution is highly dependent on pH and concentration, influencing the reaction pathway and the nature of the resulting polyoxometalate. While the plenary Keggin structure like [PW₁₂O₄₀]³⁻ is generally stable at low pH (pH < 3), increasing pH can lead to decomposition and the formation of lacunary species. researchgate.net
Table 1: Typical Precursors for Classical Aqueous Synthesis
| Precursor Type | Examples |
| Tungstate Source | Sodium tungstate (Na₂WO₄), Ammonium paratungstate ((NH₄)₁₀[H₂W₁₂O₄₂]·nH₂O) ijfans.org |
| Borate Source | Boric acid (H₃BO₃), Sodium borate (Na₂B₄O₇) |
| Acidifying Agent | Mineral acids (e.g., HCl, H₂SO₄) |
Hydrothermal and Solvothermal Synthetic Routes for Crystal Growth and Polymorph Formation
Table 2: Comparison of Synthesis Conditions
| Method | Solvent | Temperature Range | Pressure Range | Typical Outcome |
| Classical Aqueous | Water | Ambient to reflux | Atmospheric | Crystalline or amorphous solids |
| Hydrothermal | Water | 100-400 °C | Autogenous pressure | Crystalline solids, Polymorphs |
| Solvothermal | Non-aqueous solvents | 100-400 °C | Autogenous pressure | Crystalline solids, Polymorphs |
Green Chemistry Approaches in 12-Tungstoborate Synthesis
The principles of green chemistry are increasingly applied to the synthesis of polyoxometalates, including tungstoborates, to minimize environmental impact. synchrotron-soleil.frnih.govrsc.orgrsc.org This involves strategies such as using water as a solvent, reducing energy consumption, and designing syntheses that minimize waste generation.
One approach involves carrying out reactions in aqueous media under mild conditions. synchrotron-soleil.fr The use of water as a solvent aligns with green chemistry principles by avoiding the need for potentially hazardous or volatile organic solvents. synchrotron-soleil.frsci-hub.ru Furthermore, researchers are exploring methods that utilize less toxic precursors and generate fewer byproducts. synchrotron-soleil.fr The development of energy-efficient synthesis routes, potentially involving lower reaction temperatures or shorter reaction times, also contributes to greener production. synchrotron-soleil.fr
Template-Assisted Synthesis and Self-Assembly Techniques
Template-assisted synthesis and self-assembly techniques are employed to control the formation and structure of 12-tungstoborates and their assemblies. These methods utilize molecular or supramolecular templates to guide the organization of tungstate and borate building blocks during the synthesis process.
Self-assembly, in a chemical context, refers to the spontaneous formation of supramolecular structures from discrete components. giqimo.com In the case of tungstoborates, this can involve the directed assembly of POM units through interactions with organic molecules, metal ions, or pre-formed nanostructures. nih.govgiqimo.com For example, electrostatic interactions between charged tungstoborate anions and cationic species can drive the formation of ordered assemblies, such as thin films. nih.gov Template molecules can influence the size, shape, and dimensionality of the resulting tungstoborate aggregates or hybrid materials.
Controlled Synthesis of Lacunary and Substituted this compound Species
Beyond the intact Keggin structure, the controlled synthesis of lacunary and substituted this compound species is an important area of research. Lacunary POMs are formed by the removal of one or more metal-oxygen fragments from the parent structure, creating vacant sites. nih.gov These vacancies can then be refilled by other metal ions or organic groups, leading to substituted derivatives with tailored properties. nih.govrsc.org
The synthesis of lacunary tungstoborates, such as the monolacunary [BW₁₁O₃₉]⁹⁻, is typically achieved by controlled degradation of the parent Keggin ion under specific pH conditions. nih.gov The controlled reaction of these lacunary species with various metal ions (e.g., transition metals or lanthanoids) allows for the incorporation of these elements into the POM framework, creating substituted tungstoborates. nih.govrsc.org These substituted derivatives, such as metal-substituted tungstosulfates with Keggin structures, exhibit altered electronic, catalytic, and structural properties compared to the parent compound. rsc.org
Table 3: Examples of Lacunary and Substituted Tungstoborates
| Species Type | Example Formula | Description |
| Lacunary | [BW₁₁O₃₉]⁹⁻ | Monolacunary species with one WO unit removed. nih.gov |
| Substituted | [Ln(BW₁₁O₃₉)₂]ⁿ⁻ (Ln = Lanthanoid) | Sandwich-type complex formed by two lacunary units bridging a lanthanoid ion. nih.gov |
| Substituted | [SMW₁₁O₃₉]⁴⁻ (M = Mn, Co, Ni, Cu) | Metal-substituted tungstosulfate Keggin structure. rsc.org |
Scalable Synthesis and Process Optimization for Academic Research
Developing scalable synthesis methods and optimizing processes are crucial steps for the broader application of 12-tungstoborates and their derivatives in academic research and beyond. While laboratory-scale syntheses provide fundamental understanding, scaling up these reactions requires careful consideration of factors such as reaction kinetics, heat transfer, mixing, and product isolation. aragen.comlongdom.org
Process optimization involves refining reaction conditions (e.g., temperature, concentration, reaction time, catalyst loading) to maximize yield, purity, and reproducibility while minimizing cost and environmental impact. aragen.comlongdom.org Techniques such as Design of Experiments (DoE) can be employed to systematically investigate the influence of multiple variables on the synthesis outcome. aragen.com For academic research, developing scalable routes ensures that sufficient quantities of materials are available for comprehensive characterization and application studies. wise-materials.orgnih.gov This includes exploring continuous flow chemistry approaches, which can offer advantages in terms of control, safety, and scalability compared to traditional batch processes. wise-materials.orgnih.gov
Table 4: Factors in Process Optimization
| Factor | Impact on Synthesis |
| Temperature | Reaction rate, solubility, product stability |
| Concentration | Reaction rate, potential for side reactions |
| Reaction Time | Conversion, potential for decomposition |
| pH | Speciation of precursors, stability of product |
| Catalyst Loading (for substituted species) | Reaction rate, selectivity |
Sophisticated Structural Characterization and Elucidation of 12 Tungstoborate Systems
Single Crystal X-ray Diffraction for Anionic Architecture Determination and Polymorphism
The phenomenon of polymorphism, where a compound can exist in multiple crystalline forms, is also investigated using SCXRD. nih.govresearchgate.net Different polymorphs of a 12-tungstoborate salt can exhibit distinct physical properties, and SCXRD is essential for characterizing these different packing arrangements of the anions and cations in the crystal lattice. nih.govnih.gov The study of solvates, where solvent molecules are incorporated into the crystal structure, also relies heavily on SCXRD to determine the nature and extent of solvent interaction with the polyoxometalate. nih.gov The precise structural data obtained from SCXRD serves as a fundamental basis for interpreting results from other characterization techniques and for computational modeling studies.
| Parameter | Description | Significance in this compound Analysis |
| Unit Cell Dimensions | The lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ). | Defines the basic repeating unit of the crystal lattice and is crucial for identifying different polymorphs. |
| Space Group | Describes the symmetry elements present in the crystal structure. | Provides insight into the overall symmetry of the anionic and cationic packing. |
| Atomic Coordinates | The x, y, and z coordinates of each atom within the unit cell. | Allows for the precise determination of the Keggin structure, including the positions of the central boron atom, tungsten atoms, and oxygen atoms. |
| Bond Lengths and Angles | The distances between bonded atoms and the angles formed by them. | Crucial for understanding the nature of the chemical bonds within the this compound anion and its interaction with surrounding cations and solvent molecules. |
| Anisotropic Displacement Parameters | Describe the thermal vibrations of atoms in different directions. | Can indicate dynamic disorder or the presence of multiple static conformations within the crystal. |
Solution and Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹¹B, ¹⁸³W, ¹⁷O)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the local chemical environments of specific nuclei within the this compound structure, both in solution and in the solid state.
¹¹B NMR: This technique is particularly useful for confirming the presence and integrity of the central BO₄ tetrahedron. The chemical shift of the ¹¹B signal provides information about the coordination environment of the boron atom. A single, sharp resonance is typically observed for the symmetrical α-Keggin isomer, indicating a single boron environment.
¹⁸³W NMR: As tungsten is the primary constituent of the polyoxometalate framework, ¹⁸³W NMR offers direct insight into the structure and symmetry of the tungstate (B81510) cage. The number of signals and their chemical shifts can distinguish between different isomers of the this compound anion. For instance, the α-isomer, with its Td symmetry, exhibits a single ¹⁸³W resonance, whereas lower-symmetry isomers would display multiple signals.
¹⁷O NMR: Oxygen-17 NMR, although less common due to the low natural abundance of the ¹⁷O isotope, can provide valuable information about the different types of oxygen atoms within the Keggin structure (e.g., terminal, bridging). The distinct chemical shifts of these oxygen environments can be used to further refine the structural assignment.
In the solid state, NMR techniques can provide information about the local structure and dynamics within the crystal lattice, complementing the long-range order information obtained from X-ray diffraction.
| Nucleus | Information Obtained | Typical Observations for α-12-Tungstoborate |
| ¹¹B | Confirmation of the central BO₄ tetrahedron and its symmetry. | A single, sharp resonance. |
| ¹⁸³W | Information on the symmetry and integrity of the tungsten-oxygen framework. | A single resonance, consistent with the Td symmetry of the α-isomer. |
| ¹⁷O | Differentiation of various oxygen environments (terminal, bridging). | Multiple resonances corresponding to the distinct oxygen sites within the Keggin unit. |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Framework Analysis
Specific vibrational frequencies can be assigned to different types of bonds within the Keggin unit:
W=O (terminal): These bonds typically give rise to strong absorptions/bands at higher frequencies.
W-O-W (corner-sharing and edge-sharing): Vibrations associated with these bridging oxygen atoms occur at intermediate frequencies.
B-O: The vibrations of the central borate (B1201080) group are also observable, typically in the lower frequency region of the spectrum.
By analyzing the number and positions of these characteristic bands, it is possible to confirm the presence of the Keggin structure and, in some cases, to distinguish between different isomers. These techniques are also sensitive to the interaction of the anion with cations and water molecules, which can cause shifts in the vibrational frequencies.
| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Spectroscopic Technique |
| ν(W=Oterminal) | 950 - 1000 | IR and Raman |
| ν(B-O) | 880 - 920 | IR and Raman |
| νas(W-Ob-W) | 700 - 850 | IR and Raman |
| νas(W-Oc-W) | 500 - 650 | IR and Raman |
X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Oxidation State Analysis
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition and the oxidation states of the constituent elements in a this compound sample. By irradiating the sample with X-rays and analyzing the kinetic energies of the emitted photoelectrons, one can identify the elements present (B, W, O, and counter-cations) and determine their respective atomic concentrations.
Crucially, the binding energies of the core-level electrons are sensitive to the chemical environment and oxidation state of the atom. For this compound, XPS can confirm that tungsten is in the +6 oxidation state and boron is in the +3 oxidation state. Any deviation from these expected values could indicate the presence of reduced species or impurities. The analysis of the O 1s spectrum can also provide insights into the different oxygen environments within the material.
| Element | Core Level | Expected Oxidation State | Significance |
| Tungsten | W 4f | +6 | Confirms the integrity of the tungstate framework. |
| Boron | B 1s | +3 | Verifies the presence and oxidation state of the central heteroatom. |
| Oxygen | O 1s | -2 | Provides information on the various oxygen environments (W=O, W-O-W, B-O). |
Mass Spectrometry Techniques (e.g., ESI-MS) for Molecular Integrity and Speciation
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that allows for the transfer of intact polyoxometalate anions from solution into the gas phase for mass analysis. This method is invaluable for confirming the molecular weight of the this compound anion and for studying its stability and speciation in solution.
The resulting mass spectrum will show a peak corresponding to the [BW₁₂O₄₀]⁵⁻ anion, often with varying numbers of associated cations or solvent molecules. The isotopic distribution pattern of this peak, particularly due to the multiple isotopes of tungsten, serves as a definitive confirmation of the elemental composition of the cluster. ESI-MS can also be used to detect the presence of any fragments or decomposition products, providing insights into the solution-state chemistry and stability of the this compound.
Electron Microscopy (TEM, SEM) for Nanoscale Morphology and Distribution
When this compound is incorporated into larger structures or used to form nanomaterials, electron microscopy techniques are essential for characterizing the morphology and distribution at the nanoscale.
Transmission Electron Microscopy (TEM): TEM provides high-resolution images of the material, allowing for the visualization of the size, shape, and distribution of this compound clusters or nanoparticles. In well-ordered systems, it may even be possible to observe the lattice fringes of crystalline domains.
When coupled with Energy Dispersive X-ray Spectroscopy (EDX), both TEM and SEM can provide elemental mapping, confirming the spatial distribution of tungsten and boron within the sample.
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) for Thermal Stability and Hydration State
Thermal analysis techniques are employed to investigate the thermal stability of this compound salts and to determine their hydration state.
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. For hydrated this compound salts, TGA curves will show distinct weight loss steps corresponding to the removal of different types of water molecules (e.g., physisorbed surface water, zeolitic water, and constitutional water). The temperature at which the polyoxometalate framework begins to decompose can also be determined, providing a measure of its thermal stability.
Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated or cooled. It can detect phase transitions, such as dehydration or decomposition, which are often associated with endothermic or exothermic peaks. The combination of TGA and DSC provides a comprehensive picture of the thermal behavior of this compound compounds.
| Technique | Information Provided | Typical Observations for Hydrated this compound |
| TGA | Mass loss as a function of temperature. | Stepwise weight loss corresponding to the removal of hydration water, followed by decomposition of the anion at higher temperatures. |
| DSC | Heat flow as a function of temperature. | Endothermic peaks associated with dehydration processes and exothermic peaks related to decomposition. |
UV-Visible Diffuse Reflectance Spectroscopy for Electronic Structure and Light Absorption Properties
UV-Visible Diffuse Reflectance Spectroscopy (UV-Vis DRS) is a powerful technique for investigating the electronic structure and optical properties of solid materials like this compound. This method is particularly useful for powder samples, providing insights into electron transitions and allowing for the determination of the material's optical band gap. By analyzing the light reflected from the sample across ultraviolet and visible wavelengths, the electronic transitions between molecular orbitals can be characterized.
For polyoxometalates with a Keggin structure, such as this compound, the intense absorption bands observed in the UV region are characteristic of the framework. These absorptions are not due to d-d transitions but are assigned to ligand-to-metal charge transfer (LMCT) transitions. Specifically, they arise from the excitation of an electron from a non-bonding p-orbital of an oxygen atom (the ligand) to a vacant d-orbital of the tungsten metal center (O→W).
Detailed research on the parent 12-tungstoboric acid, α-H₅[BW₁₂O₄₀]·19H₂O, has identified its characteristic UV absorption band at approximately 257 nm. researchgate.net This absorption is attributed to the O→W LMCT transitions within the Keggin anion framework. The precise energy of these transitions is sensitive to the type of oxygen atom involved, distinguishing between corner-sharing, edge-sharing, and terminal oxygen atoms bonded to the tungsten centers.
The optical band gap energy (Eg) is a critical parameter for semiconductor materials, indicating the minimum energy required to excite an electron from the valence band to the conduction band. For this compound, this value can be derived from the UV-Vis DRS spectrum. The analysis involves converting the reflectance data using the Kubelka-Munk function, which relates the reflectance to the absorption coefficient. The optical band gap is then determined by constructing a Tauc plot, which graphs (αhν)² versus the photon energy (hν), where α is the absorption coefficient and hν is the incident photon energy. The band gap is found by extrapolating the linear portion of the plot to the energy axis.
While specific band gap values for various this compound salts can vary, a representative value for a related Keggin-type tungstosilicate was calculated to be 3.33 eV. mdpi.com This indicates that this compound compounds are wide-bandgap semiconductors, primarily absorbing light in the UV region of the electromagnetic spectrum.
The following table summarizes the key optical properties of this compound as determined by UV-Visible spectroscopy.
| Property | Value/Description | Reference |
| Absorption Maximum (λmax) | ~257 nm | researchgate.net |
| Electronic Transition Type | Ligand-to-Metal Charge Transfer (O→W) | |
| Related Compound Band Gap (Eg) | 3.33 eV (for a tungstosilicate) | mdpi.com |
Theoretical and Computational Investigations into 12 Tungstoborate Chemistry
Density Functional Theory (DFT) Calculations for Electronic Structure and Energetics
Density Functional Theory (DFT) is a widely used quantum mechanical method for investigating the electronic structure and energetics of molecules and materials organicchemistrydata.orgnih.gov. For 12-tungstoborate, DFT calculations provide insights into its ground-state properties, including geometric parameters, charge distribution, and molecular orbitals. These calculations are fundamental to understanding the stability and reactivity of the tungstoborate anion.
DFT simulations have been employed to investigate the mechanism of reactions catalyzed by 12-tungstoboric acid (H₅BW₁₂O₄₀), often referred to as BW₁₂ nih.govaip.org. These studies utilize DFT to analyze changes in bond lengths and the breaking of specific bonds during the catalytic process, providing a detailed atomic-level understanding of the reaction pathway aip.orgepa.gov. For instance, DFT simulations have been used to explore the depolymerization of lignin (B12514952) catalyzed by BW₁₂, demonstrating how the catalyst promotes the cleavage of C-O and C-C bonds aip.orgepa.gov. Furthermore, DFT calculations have been used to assess the thermochemical properties associated with reactions catalyzed by H₅BW₁₂O₄₀, contributing to the understanding of the energetics of these processes nih.gov.
Molecular Dynamics Simulations for Solution Behavior and Intermolecular Interactions
Molecular Dynamics (MD) simulations are powerful computational tools used to study the dynamic behavior of molecules and their interactions in various phases, including solution researchgate.netulakbim.gov.trmdpi.com. By simulating the motion of atoms and molecules over time, MD can provide insights into solvation, diffusion, conformational changes, and the formation of intermolecular complexes researchgate.netulakbim.gov.trmdpi.complos.org.
In the context of this compound, MD simulations have been utilized to investigate its interactions with other chemical species in solution. One study specifically employed classical molecular dynamics simulations to explore the encapsulation of archetypal Keggin-type POMs, including the BW₁₂O₄₀⁵⁻ anion, within cyclodextrin (B1172386) cavities rsc.org. These simulations provided computational insights into the supramolecular binding mechanisms and the binding affinity between the tungstoborate anion and the cyclodextrin host rsc.org. The findings from such MD simulations can reveal how factors like the charge and structure of the POM influence its behavior and interactions in a solvent environment rsc.orgnih.gov. Although extensive data on MD simulations focusing solely on the intrinsic solution behavior of isolated this compound were not found, studies on its interactions with other molecules in solution highlight the applicability of MD to understand its behavior in complex systems rsc.org.
Quantum Chemical Prediction of Reactivity and Reaction Pathways
Quantum chemical methods, including DFT, are essential for predicting chemical reactivity and elucidating reaction pathways rsc.org. These calculations can identify transition states, determine activation energies, and map out the energy profiles of chemical reactions.
For this compound, quantum chemical calculations, particularly DFT, have been applied to understand its role as a catalyst nih.govaip.org. Studies have focused on the mechanism of reactions catalyzed by 12-tungstoboric acid, using DFT to analyze the steps involved and the energetics of intermediates and transition states nih.govaip.orgepa.gov. This allows for the prediction of feasible reaction pathways and the identification of key interactions between the catalyst and reactants aip.orgepa.gov. For example, computational studies have explored the mechanism of lignin depolymerization catalyzed by BW₁₂, detailing how the catalyst facilitates bond breaking and the formation of products aip.orgepa.gov. The assessment of thermochemical properties through DFT calculations further contributes to understanding the driving forces and feasibility of these catalyzed reactions nih.gov. These computational investigations provide valuable theoretical support for experimental observations and can guide the design of new catalytic processes involving this compound rsc.org.
Analysis of Acid-Base Properties and Protonation States
The acid-base properties of polyoxometalates, including this compound, are crucial for their behavior in aqueous solutions and their applications in catalysis and other fields. 12-Tungstoboric acid (H₅BW₁₂O₄₀) is known to be a strong Brønsted acid nih.govaip.org.
Computational chemistry offers various methods for analyzing acid-base properties and predicting pKa values, which quantify the acidity of a compound organicchemistrydata.orgmoldiscovery.comulakbim.gov.trum.esgaussian.commdpi.compeerj.comresearchgate.netnih.gov. These methods often involve calculating the free energy difference between protonated and deprotonated species in solution um.esgaussian.com. While general computational schemes for pKa prediction exist moldiscovery.comulakbim.gov.trum.esmdpi.compeerj.com, and computational studies on acid dissociation in other systems have been performed nih.gov, a specific computational study focused on determining the pKa values or comprehensively analyzing the protonation states of this compound in detail was not found in the provided search results. However, the strong Brønsted acidity of H₅BW₁₂O₄₀ has been noted in the context of its catalytic applications, suggesting that computational investigations could be valuable in providing a deeper theoretical understanding of this property nih.govaip.org.
Computational Elucidation of Spectroscopic Signatures
Structure-Activity Relationship (SAR) Elucidation via Computational Models
Advanced Catalytic Applications and Mechanistic Investigations of 12 Tungstoborate
Homogeneous Catalysis: Oxidation and Acid-Catalyzed Reactions
In a homogeneous phase, 12-tungstoborate (as its corresponding acid, H₅BW₁₂O₄₀) acts as a highly effective and soluble catalyst. Its strong acidity is a key driver for numerous organic reactions, and its polyanionic structure allows for redox activity, enabling oxidation catalysis.
Specific Organic Transformations (e.g., Esterification, Transesterification, Lignin (B12514952) Liquefaction)
The high Brønsted acidity of this compound makes it a superior catalyst for acid-catalyzed reactions like esterification and transesterification, which are crucial for producing biofuels and other valuable chemicals. In the production of biodiesel from feedstocks with high free fatty acid (FFA) content, 12-tungstoboric acid (BWA) demonstrates enhanced performance compared to other common heteropolyacids.
Due to its high number of available protons (five per molecule), BWA exhibits greater catalytic activity than the widely used 12-tungstophosphoric acid (H₃PW₁₂O₄₀), which has only three protons. This leads to higher conversion rates and reaction efficiencies under similar conditions. For instance, in the esterification of FFAs, BWA can achieve a conversion of 98.7% and an efficiency of 96.2%. The process of biodiesel production via acid catalysis is advantageous as it can simultaneously promote both esterification of FFAs and transesterification of triglycerides without the problematic soap formation that occurs with base catalysts.
| Catalyst | Protons per Anion | Conversion (%) | Efficiency (%) |
|---|---|---|---|
| 12-Tungstoboric Acid (H₅BW₁₂O₄₀) | 5 | 98.7 | 96.2 |
| 12-Tungstophosphoric Acid (H₃PW₁₂O₄₀) | 3 | - | - |
Beyond biofuel production, this compound is also an effective catalyst for the depolymerization of lignin, a complex biopolymer that is a major component of lignocellulosic biomass. The valorization of lignin into valuable aromatic chemicals is a key goal of modern biorefineries. Tungsten-based catalysts are particularly effective at cleaving the robust C-O ether bonds that are prevalent in the lignin structure. The acidic sites on the catalyst facilitate the hydrocracking of linkages such as the β-O-4 bond, leading to the formation of smaller, more useful monomeric and oligomeric phenolic compounds.
Mechanistic Pathways of Acid Catalysis and Proton Transfer
The catalytic activity of this compound in reactions like esterification is rooted in its function as a strong Brønsted acid. The general mechanism for acid-catalyzed reactions involves the protonation of the electrophilic substrate, which significantly increases its reactivity.
In the case of esterification, the reaction mechanism proceeds through the following key steps:
Protonation of the Carbonyl Oxygen: The catalytic cycle begins with the protonation of the carbonyl oxygen of the fatty acid by a proton from the 12-tungstoboric acid. This step generates a highly electrophilic carbocation intermediate.
Nucleophilic Attack: The alcohol (e.g., methanol) then acts as a nucleophile, attacking the activated carbonyl carbon. This results in the formation of a tetrahedral intermediate.
Proton Transfer and Water Elimination: A proton is transferred from the attacking alcohol moiety to one of the hydroxyl groups. This is followed by the elimination of a water molecule, regenerating the carbon-oxygen double bond.
Deprotonation: The final step is the deprotonation of the ester product, which regenerates the 12-tungstoboric acid catalyst, allowing it to participate in another catalytic cycle.
While primarily known for its Brønsted acidity, 12-tungstoboric acid can also function as a Lewis acid catalyst in certain transformations, expanding its synthetic utility.
Selective Oxidation and Epoxidation Reactions
This compound is also a potent catalyst for selective oxidation reactions, often utilizing environmentally benign oxidants like hydrogen peroxide (H₂O₂). The epoxidation of olefins to form valuable epoxide intermediates is a key application. While direct studies on this compound are less common than for its phosphorus analogue, the mechanism is expected to be highly similar.
The catalytic cycle for epoxidation with H₂O₂ is believed to involve the formation of highly reactive peroxo-tungstate species. The generally accepted mechanism is as follows:
Formation of Active Species: The this compound anion reacts with hydrogen peroxide to form peroxo-heteropoly compounds. These in situ generated species are the true active oxidants in the catalytic system.
Oxygen Transfer: The peroxo species then transfers an oxygen atom to the electron-rich double bond of the olefin substrate, forming the epoxide ring. This step occurs via a concerted mechanism.
Catalyst Regeneration: After the oxygen transfer, the catalyst is regenerated to its original state, ready to react with another molecule of H₂O₂.
This catalytic system is highly efficient and selective, producing epoxides in high yields with minimal byproducts. The use of H₂O₂ as the oxidant is particularly advantageous as its only byproduct is water, making the process environmentally friendly.
Heterogeneous Catalysis: Support Materials and Immobilization Strategies
While homogeneous catalysis offers high activity, the separation and recovery of the catalyst can be challenging. To overcome this, this compound can be immobilized onto solid supports, creating robust and recyclable heterogeneous catalysts.
Design and Synthesis of Supported this compound Catalysts (e.g., with TiO₂, Al₂O₃)
The synthesis of supported this compound catalysts involves depositing the heteropolyacid onto high-surface-area inorganic oxides like titanium dioxide (TiO₂) and aluminum oxide (Al₂O₃). The primary goal is to achieve a
Catalytic Activity in Gas-Phase and Liquid-Phase Processes
While specific research on the gas-phase catalytic applications of this compound is not extensively detailed in the reviewed literature, the broader class of tungstate-based catalysts is known to be active in various gas-phase reactions. These reactions often involve acid catalysis or oxidation processes, leveraging the Brønsted acidity and redox properties of the tungstate (B81510) compounds. For instance, supported tungsten oxide catalysts are utilized in reactions like the selective catalytic reduction (SCR) of nitrogen oxides (NOx) and the oxidation of volatile organic compounds (VOCs). The principles of these catalytic processes often involve the adsorption of reactants onto the catalyst surface, followed by surface-mediated reactions and desorption of products.
In the liquid phase, this compound and related polyoxometalates exhibit significant catalytic activity in a variety of organic transformations. Their strong Brønsted acidity makes them effective catalysts for reactions such as esterification, etherification, and dehydration of alcohols. For example, 12-tungstophosphoric acid, a closely related heteropoly acid, has been successfully employed in the liquid-phase dehydration of xylose to furfural. When supported on mesoporous silica, these catalysts show enhanced activity compared to their unsupported counterparts. The catalytic performance in the liquid phase is influenced by several factors, including the catalyst support, loading of the active species, reaction temperature, and the solvent system used.
Photocatalysis: Light-Induced Redox Processes and Organic Transformations
Electron-Hole Pair Generation and Transfer Mechanisms
The photocatalytic activity of this compound is initiated by the absorption of photons with energy equal to or greater than its bandgap. This absorption of light energy promotes an electron from the valence band (VB) to the conduction band (CB), creating a separation of charge and generating an electron-hole pair (e⁻/h⁺). The generated electrons and holes can then migrate to the catalyst surface.
Degradation of Organic Pollutants and Environmental Remediation Principles
The highly reactive holes (h⁺) generated in the valence band of this compound upon photoexcitation possess strong oxidizing power. These holes can directly oxidize organic pollutant molecules adsorbed on the catalyst surface. Alternatively, they can react with water or hydroxide ions to produce highly reactive hydroxyl radicals (•OH), which are potent non-selective oxidizing agents capable of degrading a wide range of organic contaminants.
Recent research has demonstrated the effectiveness of transition-metal-substituted Keggin tungstoborates in the photocatalytic degradation of organic dyes like Methyl Red (MR). A study by He et al. (2023) investigated the photocatalytic activity of five Keggin tungstoborates with the general formula Kₙ[BW₁₁O₃₉Z(H₂O)] (where Z represents a transition metal: Cr, Mn, Fe, Ni, or Co). The results showed that the chromium-substituted tungstoborate exhibited the highest photocatalytic degradation activity for a 25 µmol/L MR solution, achieving a 97% degradation efficiency within 240 minutes with a catalyst concentration of 20 mg/L. researchgate.net The degradation efficiency was found to be influenced by the initial concentration of the dye, the pH of the solution, and the concentration of the catalyst. researchgate.net
| Catalyst (BW₁₁Z) | Initial MR Concentration (µmol/L) | Catalyst Concentration (mg/L) | pH | Degradation Efficiency (%) | Time (min) |
| Cr | 25 | 20 | - | 97 | 240 |
| Cr | 10 | - | - | 98 | 20 |
| Cr | 25 | - | 1.5 | 89 | 50 |
| Fe | 25 | 28 | - | 98 | 20 |
Solar Energy Conversion and Hydrogen Evolution Principles
The photogenerated electrons in the conduction band of this compound have the potential to be utilized for reductive processes, including the conversion of solar energy into chemical fuels such as hydrogen. In a typical photocatalytic hydrogen evolution system, the electrons reduce protons (H⁺) from water to produce hydrogen gas (H₂).
For this process to be efficient, the conduction band minimum of the this compound must be more negative than the reduction potential of H⁺/H₂ (0 V vs. NHE at pH 0). Often, co-catalysts such as platinum (Pt) nanoparticles are deposited on the surface of the photocatalyst to act as active sites for proton reduction, thereby enhancing the rate of hydrogen evolution. The holes generated in the valence band are typically scavenged by a sacrificial electron donor present in the solution to prevent their recombination with the electrons and to complete the redox cycle.
Electrocatalysis: Redox Catalysis and Energy Conversion Systems
Electron Transfer Mechanisms at Electrodes and Redox Potentials
The electrocatalytic properties of this compound are rooted in its ability to undergo reversible multi-electron redox reactions. When immobilized on an electrode surface, it can facilitate electron transfer between the electrode and a substrate in solution. The mechanism of electron transfer can occur through an outer-sphere or inner-sphere pathway. In an outer-sphere mechanism, the electron tunnels between the electrode and the polyoxometalate without any change in the coordination sphere of the redox-active center. In an inner-sphere mechanism, the substrate directly coordinates to the polyoxometalate, and the electron transfer occurs through a bridging ligand.
The redox potential of this compound is a critical parameter that determines its suitability for a particular electrocatalytic application. This potential is influenced by the central heteroatom, the constituent metal atoms of the polyoxo-framework, and the surrounding electrolyte. The ability to tune these redox potentials through chemical modification makes polyoxometalates like this compound highly versatile electrocatalysts for a range of applications, including energy conversion and storage systems, sensors, and electrosynthesis.
Oxygen Evolution Reaction (OER) and Hydrogen Evolution Reaction (HER) Principles
The electrocatalytic splitting of water into hydrogen and oxygen is a cornerstone of renewable energy strategies. The efficiency of this process is often limited by the sluggish kinetics of the oxygen evolution reaction (OER) and the hydrogen evolution reaction (HER). Polyoxometalates, including this compound, are investigated as potential catalysts to lower the energy barriers for these reactions.
The principle behind the catalytic activity of this compound in OER and HER lies in its molecular structure, which features multiple redox-active metal centers. In the context of OER, the tungsten centers can mediate the multi-electron transfer process required for the oxidation of water to molecular oxygen. The catalytic cycle generally involves the coordination of water molecules to the tungstoborate cluster, followed by a series of proton-coupled electron transfer (PCET) steps. These steps lead to the formation of high-valent metal-oxo species, which are crucial intermediates in the O-O bond formation. The Keggin structure provides a stable scaffold for these reactive intermediates, preventing their degradation under the harsh oxidative conditions of the OER. For instance, related transition metal-substituted polyoxometalates have been shown to facilitate water oxidation at low onset potentials. nih.govrsc.org
For the HER, the principle of catalysis by this compound involves the ability of the tungsten centers to accept electrons and bind protons to form hydride intermediates. The surface of the polyanion can act as a site for the adsorption of protons from the electrolyte. Subsequent electron transfer to these protons, mediated by the tungsten framework, leads to the formation of hydrogen atoms. These can then combine to form molecular hydrogen through either the Tafel or Heyrovsky mechanism. The efficiency of this process is dependent on the electronic structure of the tungstoborate and its interaction with the electrode surface.
| Parameter | Value | Significance |
|---|---|---|
| Onset Potential (vs. NHE) | ~1.46 V | Indicates the potential at which catalytic water oxidation begins. nih.govrsc.org |
| Turnover Frequency (TOF) | Variable, dependent on conditions | Measures the per-site catalytic activity. |
Fuel Cell and Battery Component Principles
In the realm of solid-state batteries, this compound is considered a potential solid electrolyte material. The principle of its function in this context is based on its ability to conduct lithium ions through its rigid, three-dimensional framework. The presence of a polyanionic structure with charge-balancing cations allows for the mobility of these cations under an applied electric field. For a material to be a successful solid electrolyte, it must possess high ionic conductivity and low electronic conductivity to prevent self-discharge. The large size of the tungstate ions within the structure can create a more open framework, which is beneficial for the transport of lithium ions. halide-crylink.comresearchgate.net
| Material System | Ionic Conductivity (S cm⁻¹) at Room Temperature |
|---|---|
| Li₂O–LiF–Li₂WO₄–B₂O₃ | 1.74 x 10⁻⁶ |
Biocatalysis Mimicry and Enzymatic Models (focus on chemical principles, not biological systems)
The catalytic prowess of enzymes often stems from their precisely arranged active sites containing metal centers. Polyoxometalates like this compound, with their well-defined structures and embedded metal ions, serve as excellent inorganic models to mimic the function of these biological catalysts. The chemical principle behind this mimicry is the ability of the tungstoborate cluster to replicate the coordination environment and redox activity of the metal centers in enzymes, particularly oxidoreductases such as peroxidases.
Peroxidases catalyze the oxidation of a wide range of substrates by hydrogen peroxide. This compound can exhibit peroxidase-like activity by facilitating the decomposition of hydrogen peroxide to generate reactive oxygen species, which then oxidize a substrate. The tungsten centers in the polyanion can cycle through different oxidation states, analogous to the heme iron in natural peroxidases, to mediate the electron transfer from the substrate to the oxidant. The kinetics of these reactions can often be described by the Michaelis-Menten model, further highlighting their enzyme-like behavior. The stability of the inorganic framework under various pH and temperature conditions offers an advantage over their natural counterparts. researchgate.netnih.gov
Catalyst Deactivation and Regeneration Mechanisms
The long-term stability and reusability of a catalyst are crucial for its practical application. This compound catalysts, while robust, can undergo deactivation through several mechanisms. Understanding these processes is key to developing strategies for regeneration.
One common deactivation pathway is structural degradation . Although Keggin-type polyoxometalates are generally stable, under harsh reaction conditions (e.g., extreme pH or high temperatures), the tungstoborate anion can hydrolyze or rearrange into less active or inactive species. The thermal stability of supported Keggin structures can be retained up to high temperatures, but the specific conditions are critical. researchgate.net
Another significant deactivation mechanism is the leaching of the active polyanion from a solid support into the reaction medium. This is particularly relevant when the this compound is heterogenized by impregnation or ion-exchange. The loss of the active species from the support leads to a gradual decrease in catalytic activity over time.
Fouling of the catalyst surface by the deposition of reaction byproducts or carbonaceous materials (coking) can also lead to deactivation. These deposits can block the active sites on the tungstoborate cluster, preventing substrate access.
The regeneration of a deactivated this compound catalyst aims to reverse these processes. For catalysts deactivated by fouling, a common regeneration method is calcination (thermal treatment in the presence of air or oxygen) to burn off the carbonaceous deposits. For deactivation due to leaching, regeneration may involve reimpregnating the support with a fresh solution of the this compound. In cases of minor structural changes, treatment with an appropriate acidic or basic solution might restore the active Keggin structure. The specific regeneration protocol depends heavily on the nature of the deactivation and the catalyst formulation. Studies on related polyoxometalate systems have demonstrated that regeneration can often restore a significant portion of the initial catalytic activity. nih.govpleiades.online
| Deactivation Mechanism | Description | Regeneration Strategy |
|---|---|---|
| Structural Degradation | Hydrolysis or rearrangement of the Keggin structure. | Controlled pH and temperature treatment to reform the active structure. |
| Leaching | Loss of the polyanion from the support material. | Re-impregnation of the support with a fresh solution of this compound. |
| Fouling/Coking | Deposition of byproducts or carbon on the catalyst surface. | Calcination to burn off deposits. |
Material Science Applications and Hybrid Systems Incorporating 12 Tungstoborate
Design and Synthesis of Polyoxometalate-Organic Frameworks (POMOFs) and Metal-Organic Frameworks (MOFs) with 12-Tungstoborate
Polyoxometalate-based metal-organic frameworks (POMOFs) represent a class of novel materials formed by combining POMs with metal-organic frameworks (MOFs). rsc.org These materials leverage the distinct advantages of both components, offering potential for multifunctional applications. sciopen.com While the search results discuss the general synthesis strategies for POMOFs, primarily utilizing liquid-phase self-assembly and solid-phase mechanical grinding, specific detailed synthesis procedures for POMOFs incorporating this compound are not extensively detailed. rsc.org
POMOFs can be broadly categorized into two types based on the interaction between the POM units and the MOF: POM@MOFs, where POMs are encapsulated within the MOF structure without direct coordination, and POM-MOFs, where POM units are coordinated to the MOF. sciopen.com The design of POMOFs aims to exploit the properties of the constituent POMs, such as their anionic nature and redox activity, within the porous and well-defined structures of MOFs. sciopen.comnih.gov
Research has explored the synthesis of hybrid organic-inorganic assemblies involving polyoxometalates and organometallic linkers. For instance, the reaction of organotin(IV) species with tungstate (B81510) has led to the formation of novel hybrid structures. researchgate.net A discrete, molecular hybrid tungstoborate, [{(CH₃)₂Sn}₆(OH)₂O₂(H₂BW₁₃O₄₆)₂]¹²⁻, has been synthesized and characterized, representing a specific example of this compound integrated into a hybrid assembly. researchgate.net This synthesis involved the reaction of (CH₃)₂SnCl₂ with Na₂WO₄ under specific pH conditions. researchgate.net
Hybrid Organic-Inorganic Materials for Functional Architectures
Hybrid organic-inorganic materials incorporating this compound and other POMs are being explored for constructing functional architectures. These materials benefit from the synergistic properties arising from the combination of organic and inorganic components. nih.gov The nature of the interface between the organic and inorganic parts, including the types of interactions (weak interactions like Van der Waals, electrostatic, or hydrogen bonds, or strong covalent or ionic-covalent bonds), significantly influences the resulting material properties. nih.gov
Functional hybrid materials are often nanocomposites at the molecular scale, with at least one component having a characteristic length in the nanometer range. nih.gov The design of these materials can lead to enhanced electrical, optical, mechanical, catalytic, and sensing capabilities, as well as improved chemical and thermal stability. nih.gov
Examples of hybrid materials involving POMs include those formed with amino acids and lanthanoid cations. A study reported the synthesis of three-component compounds based on L-proline, a lanthanoid cation, and K₅[BW₁₂O₄₀] (a this compound compound) under hydrothermal conditions. inorgchemres.org This highlights the potential for integrating this compound into complex hybrid structures through various synthetic routes. The interactions established in such hybrids depend on factors like the POM shape and charge, the organic molecule's side chain, and experimental conditions such as temperature, acidity, and solvent. inorgchemres.org
Nanocomposites and Nanostructured Materials Based on this compound
Nanocomposites and nanostructured materials incorporating this compound leverage the unique properties that emerge when materials are structured at the nanoscale (typically 1-100 nm). numberanalytics.comsigmaaldrich.com These properties often differ significantly from their bulk counterparts due to factors like a large surface-to-volume ratio, quantum confinement effects, and tunable properties. numberanalytics.comresearchgate.net
While the search results discuss nanocomposites generally as materials with nanoscale separation of phases, often formed from combinations of clay, polymer, carbon, or nanoparticles, specific examples of this compound-based nanocomposites are not explicitly detailed. sigmaaldrich.com However, given that this compound is a nanoscale polyanion, it can serve as a building block for creating nanostructured materials. numberanalytics.com
Nanostructured materials can be synthesized through various approaches, including top-down methods (breaking down bulk materials) and bottom-up methods (assembling from atomic or molecular precursors). numberanalytics.com The incorporation of POMs like this compound into nanostructured materials can impart specific functionalities, such as catalytic activity or adsorption properties, relevant for applications like water purification. mdpi.com Although not specifically mentioning this compound, the use of nanostructured materials as adsorbents and photocatalysts in water treatment demonstrates a relevant application area for POM-based nanomaterials. mdpi.com
Ion-Exchange and Proton Conductive Materials (mechanistic focus)
Ion-exchange and proton conductive materials are vital for various applications, particularly in electrochemical devices like fuel cells. ansto.gov.auoaepublish.comresearchgate.net Proton conductors facilitate the movement of protons, which is essential for the operation of proton exchange membrane fuel cells (PEMFCs). ansto.gov.auoaepublish.comresearchgate.net
The mechanism of proton conduction in materials can occur through different pathways, primarily the Grotthuss mechanism (proton hopping through a network of hydrogen bonds) and the Vehicle mechanism (proton movement with a carrier molecule like water). oaepublish.com Achieving high proton conductivity often requires the presence of mobile protons and efficient conduction pathways, which can be influenced by factors like material structure, water content, and the presence of acidic groups. oaepublish.comresearchgate.netlidsen.com
Metal-organic frameworks (MOFs) have attracted attention as potential proton-conductive materials due to their tunable structures and porosity, which can facilitate proton transfer. oaepublish.comrsc.org The incorporation of MOFs into polymer matrices has been shown to enhance proton transfer paths in hybrid membranes. oaepublish.com
Rational Design of Materials with Tunable Properties
The rational design of materials with tunable properties is a key aspect of modern material science. nih.govchemrxiv.org This involves designing materials at the molecular or nanoscale level to achieve specific desired functionalities. upv.es For materials incorporating polyoxometalates like this compound, rational design can focus on manipulating the structure and composition to control properties such as catalytic activity, adsorption capacity, or electronic behavior. sciopen.comrsc.org
In the context of POMOFs and MOFs, rational design involves the judicious selection of metal centers, organic linkers, and POM units to create structures with tailored pore sizes, chemical environments, and interaction sites. sciopen.comrsc.org This allows for the optimization of properties for specific applications, such as catalysis, sensing, or energy storage. sciopen.com
For proton-conductive MOFs, rational design strategies focus on manipulating the MOF components to enhance mobile proton concentration and create efficient conducting pathways. rsc.org This can involve incorporating functional groups that facilitate proton hopping or designing porous structures that optimize water uptake. lidsen.comrsc.org
While the search results discuss rational design in the broader context of nanomaterials, MOFs, and hybrid systems, the principle applies directly to the development of this compound-based materials. By understanding the structural characteristics and chemical behavior of this compound, researchers can rationally design hybrid materials, nanocomposites, or frameworks that exploit its unique properties for targeted applications.
Advanced Analytical Methodologies and Sensing Principles of 12 Tungstoborate
Electrochemical Sensing Mechanisms and Biosensor Principles (excluding clinical data)
Electrochemical sensing involves the measurement of electrical signals generated by chemical or biochemical reactions ru.ac.za. 12-Tungstoborate, as a polyoxometalate, can participate in redox processes, making it suitable for electrochemical applications. Modified electrodes incorporating Keggin-type polyoxometalates, including tungstoborate derivatives, have been explored for electrochemical sensing researchgate.net. The interaction between the polyoxometalate and the analyte of interest can lead to changes in current or potential, forming the basis of the sensing mechanism ru.ac.zanih.gov.
The principles of electrochemical biosensors often involve the immobilization of a biological recognition element (such as an enzyme or antibody) onto an electrode surface modified with a material like this compound. While specific clinical data are excluded, the general principle is that the biological element interacts with a target analyte, and this interaction is transduced into an electrical signal by the electrochemical properties of the modified electrode. The sensitivity and selectivity of such sensors can be enhanced by modifying the electrode surface with conductive materials or nanomaterials iapchem.org.
Luminescence-Based Detection and Imaging Principles
Luminescence-based detection relies on the emission of light by a substance upon excitation. While the intrinsic luminescence properties of this compound itself may be limited, it can be integrated into luminescent systems or act as a component in hybrid materials that exhibit luminescence. Lanthanide-incorporated borotungstates, for instance, have shown luminescence properties, particularly in the near-infrared (NIR) region, derived from the incorporated lanthanide ions researchgate.net. The polyoxometalate framework can influence the luminescence properties of the incorporated species, potentially leading to enhanced or altered emission characteristics researchgate.net.
The principle behind luminescence-based sensing often involves a change in luminescence intensity or wavelength upon interaction with an analyte. In some cases, the polyoxometalate can act as a "turn-off" sensor, where the luminescence is quenched in the presence of the analyte researchgate.net. Conversely, an "off-on" sensing mechanism can occur if the interaction with the analyte restores or enhances luminescence researchgate.net. These principles can be applied to develop sensors for various substances, including metal ions or biomolecules researchgate.net. Luminescent nanomaterials, including gold nanoclusters, are also being explored for sensing and imaging applications, highlighting the broader context of luminescence-based techniques in analytical chemistry beilstein-journals.org.
Chromatographic and Spectroscopic Separation Techniques for Complex Mixtures
Chromatography is a powerful technique for separating components in complex mixtures based on their differential affinities for a stationary phase and a mobile phase khanacademy.orgmyadlm.org. While direct use of this compound as a stationary phase in traditional chromatography is not extensively documented in the provided context, polyoxometalates, in general, can interact with various substances, suggesting potential applications in separation science. The separation of tungsten from silicate (B1173343) samples using chromatographic methods for isotopic analysis has been reported, indicating the relevance of chromatography in handling tungsten-containing species nih.gov. Ion chromatography, which separates ions based on their charge and interaction with an ion-exchange resin, could potentially be relevant for separating charged tungstoborate species or related compounds researchgate.net.
Spectroscopic techniques, such as FT-IR and UV-Vis spectroscopy, are crucial for characterizing chemical compounds and analyzing mixtures aip.org. FT-IR spectroscopy can provide information about the vibrational modes within the this compound structure and its interactions with other molecules aip.orginorgchemres.org. UV-Vis spectroscopy can be used to study electronic transitions and potentially monitor reactions or interactions involving this compound, especially if it or its derivatives exhibit absorption in the UV-Vis range researchgate.netmdpi.com. Spectroscopic analysis has been used to characterize the changes in chemical bonds during reactions catalyzed by tungstoborate heteropolyacid aip.org. Electron spin resonance (ESR) spectroscopy has also been used to study species incorporated into a potassium this compound matrix aip.org.
Development of Novel Chemosensing Platforms and Receptor Designs
The design of novel chemosensing platforms involving this compound often focuses on utilizing its structural integrity and chemical reactivity to selectively interact with target analytes. Chemosensors are designed to produce a detectable signal (e.g., a change in color, fluorescence, or electrochemical response) upon binding to a specific chemical species um.ac.ir. The Keggin structure of this compound provides a well-defined framework that can be functionalized or integrated into composite materials to create recognition sites for analytes.
Receptor design in this context involves tailoring the chemical environment around the tungstoborate core or utilizing its inherent properties to achieve selective binding or reaction with the target. For example, hybrid materials incorporating lacunary tungstoborate fragments have been synthesized, suggesting strategies for modifying the polyoxometalate structure for specific interactions researchgate.net. The ability of polyoxometalates to interact with biomolecules or other organic species can be leveraged in the design of chemosensors inorgchemres.org. The development of new materials like tin(IV) tungstoborate as inorganic ion exchangers also highlights the exploration of tungstoborate-based materials for selective interactions researchgate.net.
Multi-Modal Analytical Platforms Integrating this compound
Multi-modal analytical platforms combine two or more analytical techniques to provide more comprehensive information about a sample. Integrating this compound into such platforms can potentially leverage its diverse properties for enhanced sensing and analysis. For instance, a platform could combine the electrochemical sensing capabilities of a modified electrode incorporating tungstoborate with a spectroscopic detection method.
The integration of different sensing principles allows for the simultaneous detection of multiple analytes or provides orthogonal information about a single analyte, leading to improved accuracy and reliability. While specific examples of multi-modal platforms explicitly integrating this compound were not detailed in the search results, the general trend in analytical chemistry is towards developing such integrated systems nih.gov. The use of modified electrodes that combine electrochemical sensing with other functionalities, or the development of materials that exhibit both electrochemical and optical properties, illustrates the principles that could be applied to this compound-based multi-modal platforms. The ability of polyoxometalates to interact with various materials and undergo different types of reactions supports their potential for integration into complex analytical systems.
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| Tungsten boride | 82793 |
| Tungstate (B81510) | 24465 |
| Boron | 5462311 |
| Tungsten | 23964 |
Data Tables
Table 1: Influence of BW₁₂ Amount on Lignin (B12514952) Liquefaction aip.org
| BW₁₂ Amount (wt.%) | Lignin Conversion (wt.%) | Bio-oil Yield (wt.%) | Residue Yield (wt.%) |
| 0 | - | - | 61.21 |
| 2.5 | - | - | - |
| 5 | 72.16 | 68.41 | 27.84 |
| 10 | - | - | - |
| 20 | - | - | - |
Note: Data points are extracted from a figure in the source and represent approximate values at specific catalyst concentrations.
Detailed Research Findings
Research has explored the synthesis and characterization of this compound and its derivatives. A new polymorph structure of K₅[BW₁₂O₄₀] has been synthesized and characterized by single crystal X-ray diffraction inorgchemres.org. Hybrid materials based on L-proline, lanthanoid cations, and K₅[BW₁₂O₄₀] have also been developed, with their structures characterized by elemental analysis, FT-IR spectroscopy, and ICP inorgchemres.org. These studies highlight the potential for functionalizing the this compound structure for various applications.
In the realm of catalysis, tungstoborate heteropolyacid (BW₁₂) has demonstrated good catalytic performance in the degradation of lignin, particularly for the selective cleavage of C–C bonds aip.org. Studies have investigated the influence of parameters such as temperature, catalyst amount, and reaction time on lignin conversion and bio-oil yield aip.org. Spectroscopic analysis (FT-IR) has been used to observe changes in chemical bonds in the liquefied residue catalyzed by BW₁₂ aip.org. Density functional theory (DFT) simulations have also been employed to investigate the mechanism of BW₁₂-catalyzed lignin depolymerization aip.org.
Luminescence studies on lanthanide-incorporated borotungstates have shown that these compounds can exhibit characteristic emission peaks of the Ln(III) ions researchgate.net. One such polyanion was found to function as a "turn-off" luminescence sensor for detecting Cu²⁺ ions in aqueous solution with a reported limit of detection of 8.82 × 10⁻⁶ mM researchgate.net. This system could also act as an "off-on" sensor for cysteine researchgate.net.
Chromatographic methods have been developed for the separation of tungsten from complex matrices like silicate samples, demonstrating the applicability of these techniques to tungsten-containing species nih.gov. The method involves two stages of chromatographic separations, achieving high purity of tungsten nih.gov.
The synthesis of organophosphonate derivatives of monovacant Keggin-type polyoxotungstates, including a borotungstate derivative, has been reported mdpi.com. Spectroscopic studies (UV-Vis, photoluminescence) and theoretical calculations (TD-DFT) have been used to characterize these hybrid clusters, revealing charge transfer interactions between the organic group and the inorganic polyoxometalate skeleton mdpi.com. Photoluminescence studies showed quenching of the fluorescence of the organic group upon incorporation into the tungstoborate skeleton mdpi.com.
Modification and Functionalization Strategies of 12 Tungstoborate Anions
Organic Functionalization via Covalent Grafting
Organic functionalization of 12-tungstoborate anions typically involves the covalent attachment of organic molecules to the polyoxometalate framework. This approach allows for the creation of hybrid materials that combine the inherent properties of the POM, such as redox activity and acidity, with the diverse functionalities of organic ligands.
One notable example of organic functionalization is the grafting of amino acids like L-proline onto the this compound heteropolyanion. Studies have explored the synthesis and structural characterization of hybrid compounds based on this compound and L-proline under hydrothermal conditions. americanelements.comereztech.comamericanelements.comuni.lunih.govchem960.com These syntheses can lead to the formation of three-component compounds that may also incorporate lanthanoid cations. americanelements.comuni.lunih.govchem960.comamericanelements.com The interactions between the POM, amino acid, and metal centers are influenced by factors such as the POM shape and charge, the amino acid side chain, and experimental conditions like temperature, acidity, and solvent. americanelements.comchem960.com
The incorporation of p-block elements bearing organic groups is another route to organic functionalization. This can involve reacting lacunary POM precursors with organo-p-block species. Examples include the synthesis of organosilyl-, organogermyl-, and organoantimony-containing heteropolytungstates, although specific examples with this compound may be less common compared to other Keggin types. nih.govnih.govwikipedia.org A molecular hybrid tungstoborate containing a dimethyltin-substituted organostannoxane hexamer has also been structurally characterized. nih.govnih.gov
Esterification, Amidation, and Click Chemistry Modifications
Esterification and amidation are fundamental reactions in organic chemistry that can be adapted for the functionalization of polyoxometalates, including tungstoborates, particularly when the organic moieties contain carboxylic acid or amine functionalities. While detailed studies specifically on the esterification or amidation of this compound in isolation are less prevalent in the provided snippets, the broader context of functionalizing POMs with organic ligands, including amino acids, implies the use of such coupling reactions. For instance, the functionalization of tungstophosphoric acid with amino acids involves amidation reactions. h-its.org General methods for esterification and amidation are well-established in organic synthesis. americanelements.comereztech.comnih.gov
Click chemistry, a set of highly efficient, reliable, and selective reactions, has emerged as a powerful tool for conjugating complex organic molecules to POM frameworks. nih.govnih.govnih.gov This strategy allows for the modular assembly of hybrid materials with tailored properties. It is utilized for incorporating custom-designed organic moieties onto polyoxometalate clusters, often following the initial insertion of a p-block organoderivative with a reactive pendant group into a lacunary site. nih.gov The resulting hybrid POM can then serve as a platform for further functionalization via click chemistry. nih.gov
Incorporation of Redox-Active Organic Moieties
Integrating redox-active organic moieties with this compound anions can lead to hybrid materials with interesting electrochemical and photophysical properties. This is a key strategy for developing functional materials for applications such as catalysis and energy conversion. nih.govnih.gov While direct examples of this compound covalently linked to specific redox-active organic molecules like porphyrins are not explicitly detailed in the provided information, the general concept of grafting organic dyes or redox-active units onto POMs is a known approach to create systems for processes like artificial photosynthesis and catalytic reactions. wikipedia.orgnih.gov The aim is often to achieve enhanced or synergistic functionalities in the resulting hybrid structure.
Inorganic Derivatization and Heteroatom Substitution
Inorganic derivatization and heteroatom substitution are crucial methods for modifying the core structure of this compound, primarily through the generation of lacunary species and the subsequent incorporation of various metal ions.
Generation of Lacunary Polyoxometalate Precursors
Lacunary polyoxometalates, formed by the removal of one or more metal-oxo units from the parent structure, are essential precursors for the synthesis of a wide range of substituted POMs. nih.gov For Keggin-type tungstates like [BW₁₂O₄₀]⁵⁻, controlled degradation using a weak base can lead to the formation of lacunary species such as the monolacunary [BW₁₁O₃₉]ⁿ⁻ anion. These lacunary anions possess vacant sites with exposed, nucleophilic oxygen atoms, making them highly reactive and capable of coordinating with various cations and organometallic fragments. nih.govnih.gov The isolation of lacunary [XW₁₁O₃₉]ⁿ⁻ (where X can be B) provides unique opportunities for subsequent synthesis. nih.gov
Incorporation of Transition Metal Ions and Lanthanoids
A significant area of this compound chemistry involves the incorporation of transition metal ions and lanthanoids into the polyanion framework, typically by reacting lacunary tungstoborate precursors with appropriate metal salts. This leads to the formation of heterometallic polyoxometalates with tailored structural, electronic, and magnetic properties. americanelements.comnih.gov
Transition metal ions such as Ni²⁺, Cu²⁺, Ru, Mn, Pt, Zr⁴⁺, Ce⁴⁺, and U⁴⁺ can be incorporated into lacunary Keggin structures, including those derived from tungstoborate. nih.gov The metal ions often occupy the vacant sites created in the lacunary POM. nih.gov For instance, diplatinum(II)-coordinated polyoxotungstates based on the monolacunary [BW₁₁O₃₉]ⁿ⁻ have been synthesized. Ruthenium-containing polyoxotungstates based on the {HBW₁₁} unit have also been reported. nih.gov
Lanthanoid ions (Ln³⁺), including Ce³⁺, Sm³⁺, Eu³⁺, Dy³⁺, Ho³⁺, Yb³⁺, and Pr³⁺, are frequently incorporated into lacunary tungstoborates. americanelements.com This often results in compounds with interesting luminescence and magnetic properties. Three-component compounds incorporating this compound, L-proline, and lanthanoid cations like Ce³⁺ and Sm³⁺ have been synthesized under hydrothermal conditions. americanelements.comuni.lunih.govchem960.comamericanelements.com Lanthanide-substituted borotungstates containing [BW₁₁O₃₉]⁹⁻ fragments have been successfully synthesized, exhibiting diverse structural architectures, including one-dimensional chains and two-dimensional sheets.
Surface Immobilization and Grafting Techniques
Immobilizing this compound anions onto solid supports is a crucial strategy for developing heterogeneous catalysts and functional materials. This process involves grafting the POMs onto various surfaces, such as metal oxides (e.g., silica), metallic nanoparticles, or polymeric matrices. nih.govnih.gov
Capping and Encapsulation Strategies for Enhanced Stability and Functionality
Capping and encapsulation strategies represent significant approaches in the functionalization of this compound anions. These methods involve surrounding or attaching other molecular species to the polyoxometalate core, leading to hybrid materials with tailored properties. The primary goals are often to enhance the stability of the tungstoborate anion against degradation, particularly in challenging chemical environments, and to impart new or improved functionalities nih.gov.
Encapsulation of polyoxometalates, including tungstoborate, within host matrices like metal-organic frameworks (MOFs) is a widely explored strategy researchgate.netnih.govresearchgate.net. This approach physically confines the POMs within the porous structure of the MOF, preventing aggregation and potentially enhancing their catalytic properties researchgate.net. For instance, encapsulating Keggin-type POMs, such as phosphotungstic acid (a related Keggin structure), within MOFs like ZIF-67 or UiO-67 has been shown to improve stability and catalytic performance in applications like N2 reduction or enzyme immobilization researchgate.netnih.gov. The MOF structure can provide a protective environment, shielding the POM from conditions that would otherwise lead to decomposition.
Another encapsulation approach involves the use of supramolecular assemblies, such as virus-like particles (VLPs) or surfactant-based structures nih.govnih.govrsc.org. Encapsulating POMs within VLPs has demonstrated improved thermal and storage stability of the VLPs, and notably, the encapsulation of a europium-containing POM (EuW10, a related tungstate) within VLPs significantly enhanced its antibacterial activity nih.gov. This highlights how encapsulation can not only stabilize the POM but also enhance its inherent functionalities or introduce new synergistic effects with the encapsulating agent nih.gov. Surfactant encapsulation can lead to the formation of stable self-assembled structures, allowing POMs to be processed in different media nih.govrsc.org.
Capping strategies typically involve the covalent or non-covalent attachment of organic or inorganic species to the surface of the tungstoborate anion. This can modify the surface properties, solubility, and reactivity of the POM nih.govresearchgate.net. For example, functionalization through covalent grafting of organic functions can tune the redox and acid-base properties, enhance stability, and improve biological activity researchgate.net. Organostannoxane hexamers have been reported to stabilize 13-tungstoborate (a related tungstoborate structure), influencing its catalytic activity researchgate.net.
The interaction between the tungstoborate anion and the capping or encapsulating agent is crucial and can involve various forces, including electrostatic interactions, hydrophobic interactions, and covalent bonds nih.govnih.govnih.govrsc.orginorgchemres.org. The choice of capping or encapsulating agent and the synthesis conditions play a significant role in the resulting structure and properties of the hybrid material researchgate.netinorgchemres.org.
While specific data tables focusing solely on this compound capping and encapsulation were not extensively detailed in the search results, the principles and outcomes observed for related Keggin-type POMs and tungstates provide strong evidence for the effectiveness of these strategies in enhancing stability and functionality. For instance, studies on encapsulating phosphotungstic acid in MOFs demonstrate improved adsorption and stability of immobilized enzymes nih.gov. Similarly, the enhanced antibacterial activity of encapsulated EuW10 illustrates the potential for improved functionality nih.gov.
Supramolecular Chemistry and Self Assembly of 12 Tungstoborate Systems
Directed Self-Assembly into Ordered Nanostructures
The intrinsic anionic charge and defined spherical shape of the Keggin-type 12-tungstoborate anion facilitate its directed self-assembly into ordered nanostructures. These polyanions can act as discrete building blocks that aggregate through specific interactions to form larger, organized architectures. The nature of the counterions and the solvent environment play crucial roles in dictating the resulting nanostructure morphology nih.govresearchgate.net. For instance, studies have shown that Keggin anions can be immobilized via anion-π interactions, leading to self-organization mdpi.com. The self-assembly process can be influenced by the aggregation of Keggin units, ranging from individual heteropolyanions to larger crystalline structures acs.orgresearchgate.net. This bottom-up approach allows for the assembly of complex nanostructures acs.orgresearchgate.net.
Host-Guest Chemistry with Organic and Inorganic Species
This compound, like other Keggin-type POMs, can participate in host-guest interactions, where the polyanion acts as either a host or a guest molecule wikipedia.orgdntb.gov.ua. Its anionic surface and internal cavity can encapsulate or interact with various organic and inorganic species through non-covalent forces such as electrostatic interactions, hydrogen bonding, and van der Waals forces wikipedia.orgthno.org. This host-guest chemistry is fundamental to the formation of hybrid materials and the controlled assembly of complex structures csic.es. For example, polyoxometalates have been incorporated into porous coordination polymers through host-guest interactions dntb.gov.uaum.ac.ir. The binding can be highly selective, a phenomenon known as molecular recognition wikipedia.org.
Assembly with Counterions and Cationic Frameworks
The highly anionic nature of this compound necessitates the presence of counterions to maintain charge neutrality. These counterions are not merely passive spectators but actively participate in the self-assembly process, influencing the packing and arrangement of the polyanions nih.govresearchgate.net. The interaction between the polyanions and counterions, particularly larger organic or complex cationic species, can lead to the formation of ordered supramolecular structures, including ion-paired aggregates and extended frameworks researchgate.net. Cation-directed self-assembly processes have been observed for Keggin-type tungstates researchgate.net. The charge balancing cations significantly impact the self-assembly nih.gov. Furthermore, this compound anions can be encapsulated within cationic frameworks, such as metal-organic frameworks (MOFs), through electrostatic interactions, leading to the formation of hybrid materials with tailored properties mdpi.com.
Coordination-Driven Self-Assembly Principles
While the primary interactions in this compound self-assembly are often electrostatic, coordination-driven principles can also be employed, particularly when the polyanion is functionalized with organic ligands capable of coordinating to metal centers. This approach involves the use of metal ions or coordination complexes as linkers to bridge polyoxometalate units, leading to the formation of discrete or extended coordination assemblies nih.govfrontiersin.orgfrontiersin.orgnih.govrsc.org. Although less common for the unmodified [BW12O40]5- anion itself due to its saturated nature, lacunary or functionalized tungstoborate species can participate in coordination-driven assembly, allowing for the construction of complex architectures with precise control over size and geometry researchgate.netrsc.org. This method utilizes pre-programmed directionality information in building blocks to form complex architectures frontiersin.org.
Formation of Liquid Crystals and Other Ordered Mesophases
The anisotropic shape and charge distribution of polyoxometalates, including this compound, can facilitate their organization into liquid crystalline phases and other ordered mesophases under specific conditions, typically in the presence of suitable solvents or counterions uh.educbpbu.ac.inyork.ac.ukslideshare.netmedcraveonline.com. These mesophases exhibit a degree of long-range order, intermediate between that of a conventional liquid and a crystalline solid uh.eduslideshare.net. The formation of lyotropic liquid crystals, driven by solvent-induced aggregation of amphiphilic species, is particularly relevant, where polyoxometalates can be combined with surfactants or polymers to create ordered micellar or columnar structures uh.eduyork.ac.ukmedcraveonline.com. The specific type of mesophase formed depends on factors such as concentration, temperature, and the nature of the amphiphilic components york.ac.ukmedcraveonline.com.
Future Directions and Emerging Research Areas in 12 Tungstoborate Chemistry
Artificial Intelligence and Machine Learning in Rational Design and Discovery
The application of Artificial Intelligence (AI) and Machine Learning (ML) is poised to revolutionize the rational design and discovery of novel 12-tungstoborate compounds and materials. AI/ML algorithms can analyze vast datasets of existing tungstoborate structures, properties, and reaction outcomes to identify complex correlations and predict the behavior of new, unsynthesized analogues. rsc.orgnih.govnih.gov This data-driven approach can significantly accelerate the discovery process by guiding synthetic efforts towards targets with desired characteristics, such as enhanced catalytic activity, improved stability, or specific electronic properties. rsc.orgnih.gov
High-Throughput Screening for Novel this compound Applications
High-throughput screening (HTS) techniques, widely used in drug discovery and materials science, offer a powerful avenue for exploring the potential applications of 12-tungstoborates on a large scale. bmglabtech.comwikipedia.org HTS allows for the rapid automated testing of large libraries of chemical compounds against specific targets or for desired properties. bmglabtech.comwikipedia.org
In the context of 12-tungstoborates, HTS could be employed to screen libraries of functionalized tungstoborate derivatives or hybrid materials incorporating the tungstoborate core for novel catalytic activities, inhibitory effects, or interactions with biological systems. bmglabtech.comnih.gov This approach can quickly identify "hits" or "leads" that warrant further detailed investigation, significantly accelerating the discovery of new applications beyond traditional targeted research. bmglabtech.com The integration of robotics, liquid handling, and sensitive detection systems is crucial for efficient HTS of tungstoborate libraries. bmglabtech.comwikipedia.org
Single-Molecule Studies and Intersections with Nanoscience
Investigating this compound species at the single-molecule level represents an emerging frontier, particularly at the intersection with nanoscience. Understanding the behavior and properties of individual tungstoborate clusters, free from ensemble averaging, can provide unprecedented insights into their fundamental mechanisms of action in catalysis, charge transfer, and interactions with surfaces or biomolecules.
Techniques from nanoscience, such as scanning probe microscopy (e.g., AFM, STM), single-molecule force spectroscopy, and nanopore-based analysis, could be adapted to study individual tungstoborate anions or their functionalized derivatives. nih.gov This could reveal details about their structural dynamics, redox processes, and binding events at the nanoscale. While single-molecule studies of other molecular species are advancing, applying these sophisticated techniques specifically to 12-tungstoborates is a promising future direction that could uncover unique nanoscale phenomena.
Development of Advanced in situ Characterization Techniques
The development and application of advanced in situ and operando characterization techniques are crucial for understanding the dynamic behavior of 12-tungstoborates under relevant reaction conditions or within complex environments. Traditional characterization methods often provide only ex situ information, which may not accurately reflect the active species or structural transformations occurring during a process.
In situ techniques, such as in situ spectroscopy (e.g., IR, Raman, XAS) and in situ microscopy (e.g., environmental TEM), allow for real-time monitoring of structural changes, electronic states, and interactions as a reaction or process unfolds. rsc.orgfiveable.me For 12-tungstoborates used as catalysts, in situ characterization can provide insights into the active sites, reaction intermediates, and deactivation pathways. rsc.org Similarly, studying tungstoborates integrated into materials requires techniques that can probe their state within the composite structure under operational conditions. fiveable.me Advancements in these techniques will enable a deeper understanding of the structure-activity relationships of 12-tungstoborates.
Integration into Complex Multifunctional Hybrid Systems
A significant future direction involves the integration of 12-tungstoborates into complex multifunctional hybrid systems to create materials with synergistic properties. This involves combining the unique characteristics of the tungstoborate anion with other functional components, such as metal-organic frameworks (MOFs), polymers, nanoparticles, or biomolecules. inorgchemres.orgresearchgate.netresearchgate.netmdpi.comsci-hub.seresearchgate.netrsc.orgresearchgate.net
Hybrid materials can leverage the catalytic, acidic, or redox properties of this compound while benefiting from the structural support, tailored porosity, or additional functionalities provided by the other components. inorgchemres.orgresearchgate.netsci-hub.seresearchgate.net Examples include POMs embedded within MOFs for enhanced heterogeneous catalysis or stability, or hybrid assemblies with biomolecules for potential biomedical applications. inorgchemres.orgsci-hub.seresearchgate.net Future research will focus on controlled synthesis strategies to achieve precise integration and explore the emergent properties arising from the interplay between the different components in these complex systems. inorgchemres.orgmdpi.comrsc.org
Exploration of New Reactivities and Unprecedented Transformations
Exploring entirely new reactivity patterns and unprecedented transformations catalyzed or mediated by 12-tungstoborates is a key area for future research. While tungstoborates are known for their Brønsted and Lewis acidity and redox properties, there may be untapped potential for catalyzing reactions that are currently inefficient or require harsh conditions. aip.orgresearchgate.net
Q & A
Basic Research Questions
Q. What are the standard synthesis methods for 12-tungstoborate Keggin-type polyoxometalates (POMs), and how do experimental conditions influence product purity?
- Methodological Answer : The synthesis typically involves hydrothermal or aqueous reactions with stoichiometric control of precursors like tungstates and borate sources. Key parameters include pH (maintained between 1–3 for stability), temperature (80–120°C), and reaction time (24–72 hours). For example, K5[BW12O40] is synthesized by reacting Na2WO4·2H2O and H3BO3 in acidic KCl solutions . Purity is validated via elemental analysis (ICP-OES) and FT-IR spectroscopy to confirm the Keggin structure.
Q. Which characterization techniques are essential for confirming the structural integrity of this compound?
- Methodological Answer : A multi-technique approach is critical:
- Single-crystal X-ray diffraction : Resolves polymorphism and atomic arrangements.
- FT-IR spectroscopy : Identifies characteristic B-O and W-O-W vibrational bands (e.g., ~950 cm<sup>-1</sup> for W=O stretches).
- ICP analysis : Quantifies boron/tungsten ratios to verify stoichiometry.
- Thermogravimetric analysis (TGA) : Assesses thermal stability and hydration states .
Q. How do counterions (e.g., K<sup>+</sup>, Na<sup>+</sup>) affect the crystallinity and solubility of this compound?
- Methodological Answer : Larger counterions (e.g., K<sup>+</sup>) often enhance crystallinity due to stronger ionic interactions, while smaller ions (e.g., Na<sup>+</sup>) may increase solubility in polar solvents. Systematic studies involve varying counterion sources during synthesis and comparing lattice parameters via XRD .
Advanced Research Questions
Q. What challenges arise in resolving polymorphism in this compound structures, and how can they be addressed experimentally?
- Methodological Answer : Polymorphism arises from subtle differences in crystallization conditions (e.g., solvent polarity, cooling rates). To resolve:
- Use controlled slow evaporation for crystal growth.
- Employ synchrotron XRD for high-resolution data.
- Pair with DFT calculations to model energy differences between polymorphs . Contradictions in literature data often stem from inadequate phase purity checks—cross-validate with Raman spectroscopy and PXRD .
Q. How can this compound be functionalized with biomolecules (e.g., amino acids) for hybrid material design?
- Methodological Answer : Hydrothermal co-crystallization with L-proline and lanthanide ions (e.g., Eu<sup>3+</sup>) creates hybrid frameworks. Key steps:
- Adjust pH to 4–6 to stabilize zwitterionic amino acids.
- Use elemental mapping (EDS) and solid-state NMR to confirm covalent/non-covalent interactions.
- Monitor self-assembly via in situ UV-Vis spectroscopy .
Q. What methodological strategies optimize this compound’s catalytic activity in oxidation reactions?
- Methodological Answer :
- Surface modification : Graft organosilanes to enhance substrate adsorption.
- Kinetic studies : Use GC-MS to track reaction intermediates and identify rate-limiting steps.
- Operando XAFS : Probe W oxidation states during catalysis to correlate activity with electronic structure .
Data Analysis and Contradiction Resolution
Q. How should researchers reconcile conflicting reports on this compound’s stability under acidic conditions?
- Methodological Answer :
- Conduct pH-dependent stability assays with dynamic light scattering (DLS) to monitor aggregation.
- Compare decomposition products via LC-MS and reference against thermodynamic databases (e.g., Pourbaix diagrams).
- Replicate studies using identical reagent grades and purity thresholds .
Experimental Design Tables
Table 1 : Key Parameters for Synthesizing this compound Polymorphs
| Parameter | Range for Polymorph A | Range for Polymorph B |
|---|---|---|
| Temperature (°C) | 80–90 | 100–120 |
| pH | 1.5–2.0 | 2.5–3.0 |
| Counterion | K<sup>+</sup> | NH4<sup>+</sup> |
| Crystallization Time (days) | 7–10 | 3–5 |
Table 2 : Comparison of Characterization Techniques
| Technique | Data Output | Limitations |
|---|---|---|
| Single-crystal XRD | Atomic coordinates, polymorphism | Requires high-quality crystals |
| FT-IR | Functional groups, bonding | Overlapping bands in complex systems |
| ICP-OES | Elemental ratios | Destructive sample preparation |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
